Isoleucylvaline
CAS No.: 41017-96-3
Cat. No.: VC0530915
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41017-96-3 |
|---|---|
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.3 g/mol |
| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 |
| Standard InChI Key | BCXBIONYYJCSDF-CIUDSAMLSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)[O-])[NH3+] |
| SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)[O-])[NH3+] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Fundamental Properties
Isoleucylvaline (C₁₁H₂₂N₂O₃) is a linear dipeptide formed via a peptide bond between the carboxyl group of L-isoleucine and the amino group of L-valine. Its IUPAC name is (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid, reflecting its stereochemistry . The compound’s molecular weight is 230.30 g/mol, and its isomeric SMILES representation (CCC@HC@@HN) highlights the chiral centers critical to its biological activity .
Table 1: Key Chemical Properties of Isoleucylvaline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ | PubChem |
| Molecular Weight | 230.30 g/mol | PubChem |
| CAS Registry Number | 41017-96-3 | PubChem |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N | PubChem |
| Isomeric SMILES | CCC@HC@@HN | PubChem |
Crystallographic studies reveal that isoleucylvaline adopts a compact conformation stabilized by intramolecular hydrogen bonds, as evidenced by its CCDC crystal structure (CCDC 290260) . This structural rigidity may influence its interactions with enzymes such as valyl-tRNA synthetase (ValRS), which employs a "double sieve" mechanism to discriminate between similar amino acids during protein synthesis .
Synthesis and Production Methods
Chemical Synthesis
Isoleucylvaline is synthesized through peptide bond formation between isoleucine and valine. Solid-phase peptide synthesis (SPPS) is the most common laboratory method, utilizing resin-bound amino acids and sequential deprotection-coupling cycles . Protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) prevent undesired side reactions. Solution-phase synthesis, while less efficient, remains viable for small-scale production.
Microbial Fermentation
Industrial-scale production leverages genetically modified microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These strains are engineered to overexpress enzymes in the isoleucine-valine biosynthetic pathway, enabling high-yield dipeptide production . Fermentation-based methods are cost-effective and align with green chemistry principles.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Solid-Phase Synthesis | 75–85 | ≥95 | Low |
| Microbial Fermentation | 90–95 | ≥98 | High |
Biological Roles and Metabolic Pathways
Role in Protein Synthesis
As a component of the isoleucine-valine biosynthetic pathway, isoleucylvaline contributes to tRNA charging. ValRS catalyzes the attachment of valine to tRNA^Val, a process requiring precise discrimination against structurally similar amino acids like isoleucine . The "double sieve" mechanism involves a coarse filter (size exclusion) and a fine filter (hydrophobic interactions), ensuring translational fidelity .
Metabolic Regulation
Isoleucylvaline levels fluctuate in response to dietary changes. A murine study demonstrated a 40% reduction in serum isoleucylvaline concentrations under caloric restriction, correlating with altered gut microbiota composition (e.g., increased Lactobacillus spp.) . This suggests a bidirectional relationship between dipeptide metabolism and microbial communities.
Table 3: Metabolic Correlations of Isoleucylvaline
| Condition | Isoleucylvaline Level | Associated Microbiota |
|---|---|---|
| Caloric Restriction | ↓ 40% | ↑ Lactobacillus spp. |
| High-Protein Diet | ↑ 25% | ↑ Bacteroides spp. |
Microbial Interactions
Isoleucylvaline has been identified in Paraburkholderia, a genus known for nitrogen fixation and plant growth promotion . Its presence in microbial metabolomes implies roles in cross-species signaling or nutrient exchange, though mechanistic details remain unexplored.
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